

A Technical Guide to the Physical and Chemical Properties of Canagliflozin-D6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Canagliflozin-D6**, a deuterated analog of the potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, Canagliflozin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical and Physical Properties

Canagliflozin-D6 is a stable, isotopically labeled form of Canagliflozin, where six hydrogen atoms have been replaced by deuterium. This labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatographymass spectrometry (LC-MS/MS).[1][2] The physical and chemical properties of Canagliflozin-D6 are summarized in the table below. It is important to note that while some properties are specific to the deuterated form, others, such as melting and boiling points, are often reported for the non-deuterated parent compound and are provided here as a close approximation.



Property	Value	Reference
Chemical Name	(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-(methyl-d3)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol-2,3,4,5,6-d5	[3]
Synonyms	JNJ 28431754-d6, Invokana- d6, HY-10451S2	[1][4]
Molecular Formula	C24H19D6FO5S	[4]
Molecular Weight	450.55 g/mol	[1]
CAS Number	1997338-60-9	[4]
Appearance	White to off-white solid	
Melting Point	68-72 °C (for non-deuterated Canagliflozin)	[5][6]
Boiling Point	642.9 ± 55.0 °C (Predicted, for non-deuterated Canagliflozin)	[5]
Solubility	Soluble in DMSO (≥ 50 mg/mL), methanol, and acetonitrile. Sparingly soluble in aqueous buffers.	[7]
Storage	Store at -20°C for long-term stability.	

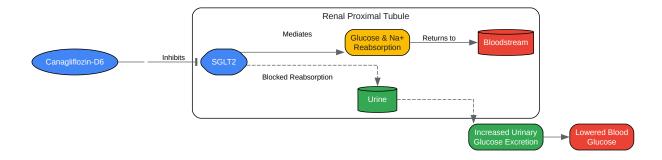
Mechanism of Action: SGLT2 Inhibition

Canagliflozin, and by extension its deuterated form, exerts its therapeutic effect by selectively inhibiting the sodium-glucose co-transporter 2 (SGLT2) located in the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, Canagliflozin reduces the reabsorption of glucose, leading to



increased urinary glucose excretion and a lowering of blood glucose levels in an insulinindependent manner.

The following diagram illustrates the signaling pathway of SGLT2 inhibition by Canagliflozin.



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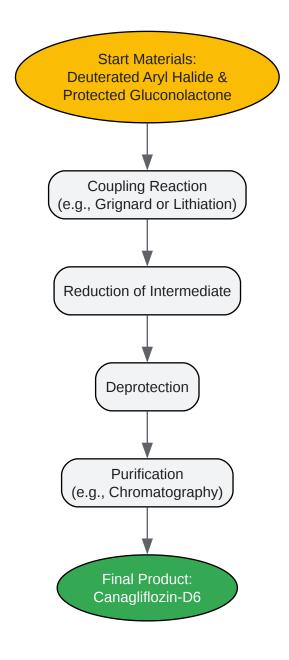
Mechanism of SGLT2 Inhibition by Canagliflozin-D6.

Experimental Protocols General Synthesis of Isotopically Labeled Canagliflozin

The synthesis of isotopically labeled Canagliflozin, such as **Canagliflozin-D6**, generally follows the synthetic routes established for the parent compound, with the introduction of the isotopic label at a suitable step. A common strategy involves the coupling of a deuterated aryl component with a protected glucose derivative.

The following diagram outlines a generalized workflow for the synthesis of **Canagliflozin-D6**.





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Generalized Synthetic Workflow for Canagliflozin-D6.

A detailed synthetic procedure for a related isotopically labeled Canagliflozin ([¹³C₆]) starts from [¹³C₆]-labeled glucose and involves a four-step synthesis.[8] Another reported synthesis for [¹8F]Canagliflozin involves a Cu-mediated ¹8F-fluorination of a boronic ester precursor.[9]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Foundational & Exploratory





A validated, stability-indicating HPLC method is essential for the quantification of Canagliflozin and by extension, **Canagliflozin-D6**.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).[10]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% v/v trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 80:20 v/v).[10]
- Flow Rate: Typically 1.0 mL/min.[10]
- Detection: UV detection at approximately 290 nm.[10][11]
- Retention Time: The retention time for Canagliflozin is typically around 6.9 minutes under these conditions.[10]

The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[10][12][13][14]

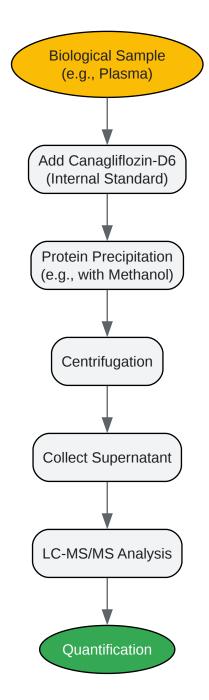
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of Canagliflozin in biological matrices, often employing a deuterated internal standard like Canagliflozin-D4 or **Canagliflozin-D6** for accurate quantification.

- Sample Preparation: Protein precipitation with a solvent like methanol is a common and effective method for extracting the analyte from plasma samples.[15][16]
- Chromatographic Separation: A C18 or phenyl column is typically used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[15][17]
- Mass Spectrometric Detection: Electrospray ionization (ESI) in either positive or negative mode is used, followed by multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for both the analyte and the internal standard. For Canagliflozin, a common transition is m/z 462.5 → 267.1, and for a D4 internal standard, m/z 466.4 → 267.2.
 [17]



The following diagram illustrates a typical experimental workflow for the bioanalysis of Canagliflozin using LC-MS/MS with a deuterated internal standard.



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LC-MS/MS Bioanalysis Workflow for Canagliflozin.

Conclusion



Canagliflozin-D6 is an indispensable tool for the accurate quantification of Canagliflozin in various matrices, which is critical for pharmacokinetic, metabolic, and clinical studies. This guide provides a foundational understanding of its key physical and chemical properties, its mechanism of action, and the experimental protocols for its synthesis and analysis. The provided data and workflows are intended to support the research and development efforts of scientists and professionals in the pharmaceutical field.

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